molecular formula C24H21N3O3 B11317259 2-{2-[5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

2-{2-[5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11317259
M. Wt: 399.4 g/mol
InChI Key: VZZCDCHKRARCKL-UHFFFAOYSA-N
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Description

2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a naphthalene moiety, an oxadiazole ring, and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Naphthalene Group: The naphthalene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Phenoxy Linkage: The phenoxy group is attached through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is typically introduced via nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: The phenoxy and pyrrolidine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the biological target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(NAPHTHALEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
  • 2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-THIADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
  • 2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-TRIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions or stability under certain conditions.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-[2-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C24H21N3O3/c28-22(27-14-5-6-15-27)16-29-21-13-4-3-11-20(21)23-25-24(30-26-23)19-12-7-9-17-8-1-2-10-18(17)19/h1-4,7-13H,5-6,14-16H2

InChI Key

VZZCDCHKRARCKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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